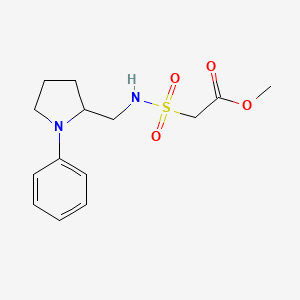
methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate is a versatile chemical compound widely used in scientific research. It exhibits remarkable properties for drug development, as well as applications in medicinal chemistry and bioactive molecule synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate typically involves the reaction of 1-phenylpyrrolidine with methyl 2-bromoacetate in the presence of a base, followed by sulfonation with sulfamoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the development of bioactive molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-2-pyrrolidone: A solvent and penetration enhancer used in pharmaceuticals.
Pyrrolidine derivatives: Compounds with similar structural features and biological activities.
Uniqueness
Methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate is unique due to its specific combination of a pyrrolidine ring and a sulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug development and medicinal chemistry.
Eigenschaften
IUPAC Name |
methyl 2-[(1-phenylpyrrolidin-2-yl)methylsulfamoyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-14(17)11-21(18,19)15-10-13-8-5-9-16(13)12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLNGFPFAJUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)NCC1CCCN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
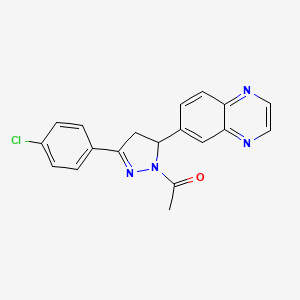
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2702369.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2702372.png)
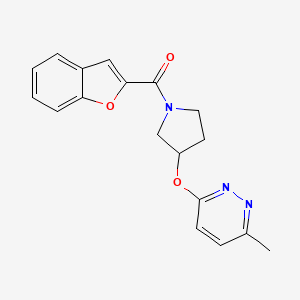
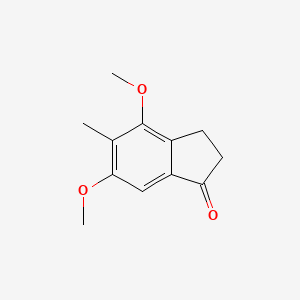
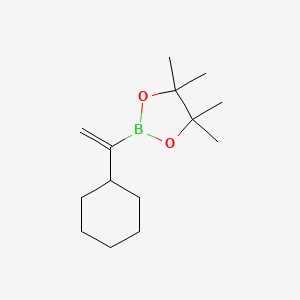
![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)
![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2702378.png)
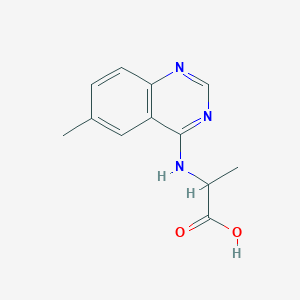
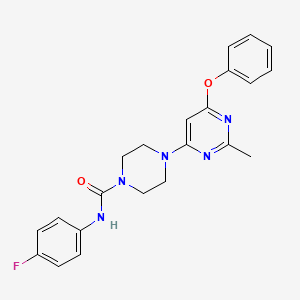
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)

![3,4-dimethyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2702386.png)
